N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide
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Description
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide, also known as HCPMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound belongs to the class of cyclopentyl fatty acid amides and has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties.
Scientific Research Applications
- Certain N-heterocycles exhibit activity as potassium channel openers. For instance, 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is known to have this property . Investigating the effects of our compound on potassium channels could provide insights into its potential therapeutic applications.
- Ribofuranoside derivatives of nitrogen heterocycles have been evaluated for their antioxidant activity. These derivatives showed enhanced antioxidant properties compared to conventional compounds . Exploring the antioxidant potential of our compound could be valuable for health-related research.
- N-heterocyclic compounds, including our target molecule, serve as excellent ligands for transition metals. They play a significant role in catalytic transformations within the chemical industry . Investigating its coordination chemistry and catalytic properties could yield practical applications.
Potassium Channel Modulation
Antioxidant Activity Enhancement
Catalysis and Ligand Design
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGETQCILRXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
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